molecular formula C22H18O4 B2930405 4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 898447-65-9

4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2930405
CAS No.: 898447-65-9
M. Wt: 346.382
InChI Key: XNUXUJWQNVDBBE-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by three key structural modifications:

  • Position 4: A 1-benzofuran-2-yl group, which enhances π-π stacking interactions and may improve binding affinity to hydrophobic enzyme pockets.
  • Position 7: A methyl group, which may improve metabolic stability compared to hydroxylated analogs.

Coumarins are renowned for their broad biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The structural modifications in this compound suggest tailored pharmacokinetic and pharmacodynamic profiles, making it a candidate for therapeutic or agrochemical applications.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-7-methyl-6-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-13(2)12-24-19-10-16-17(11-22(23)26-20(16)8-14(19)3)21-9-15-6-4-5-7-18(15)25-21/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUXUJWQNVDBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one , also known as a benzofuran derivative, belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H18O3\text{C}_{18}\text{H}_{18}\text{O}_3

This structure incorporates a benzofuran moiety and a chromone backbone, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of benzofuran and chromone exhibit significant anticancer properties. A study demonstrated that certain benzofuran derivatives induced apoptosis in K562 human leukemia cells, with compounds showing around 24% apoptosis induction . The structure-activity relationship (SAR) suggests that modifications at specific positions enhance anticancer efficacy.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
21bK56212.524
29bK56210.030
29cK56215.028

Antimicrobial Activity

Benzofuran derivatives have also shown antimicrobial properties. A series of studies highlighted their effectiveness against various bacterial strains, with some compounds demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in various diseases. This activity could be beneficial in conditions such as arthritis and other inflammatory disorders .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have focused on the inhibition of key enzymes involved in cancer progression and inflammation, such as monoamine oxidase (MAO) and cholinesterases (ChE) .
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a critical mechanism, often linked to the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : The presence of phenolic structures contributes to its antioxidant capabilities, which can mitigate oxidative stress-related damage in cells .

Case Studies

Several case studies have been documented regarding the efficacy of benzofuran derivatives:

  • Study on K562 Cells : A notable study evaluated the effects of various benzofuran derivatives on K562 human leukemia cells, revealing significant apoptosis and cell cycle arrest effects attributed to specific structural modifications .
  • Clinical Relevance : A patent application highlighted the use of similar compounds in modulating coagulation parameters, indicating their potential therapeutic roles beyond oncology .

Scientific Research Applications

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a flavonoid compound with a benzofuran moiety and other substituents. Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Molecular Structure and Properties

  • The molecular weight of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is approximately 320.34 g/mol.
  • It is expected to be a solid at room temperature and soluble in organic solvents like ethanol or dimethyl sulfoxide.
  • The compound is stable under standard lab conditions but may degrade under extreme pH or temperature.

Synthesis

  • Synthesis involves modification of existing flavonoid structures or use of specific reagents to introduce functional groups.
  • The synthesis may require controlled temperatures, inert atmospheres, and catalysts to facilitate reactions while minimizing side products.

Potential Applications

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has potential applications in:

  • Medicinal Chemistry Its reactivity profile suggests applications in medicinal chemistry due to its ability to form complexes with metal ions or undergo polymerization.
  • Biological activities Research on similar flavonoids has shown that they can influence pathways involving reactive oxygen species and various kinases associated with cancer cell proliferation.
  • Antimicrobial Activity It is a key intermediate in the synthesis of various chromene derivatives with antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares the target compound with structurally related coumarins and flavones:

Compound Name (IUPAC) Position 4 Substituent Position 6 Substituent Position 7 Substituent Key Properties
4-(1-Benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one 1-Benzofuran-2-yl Prenyl oxy Methyl High lipophilicity; potential enhanced bioactivity and metabolic stability
6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compounds 1–11) H or substituted benzylamino Benzylamino Hydroxy Increased solubility; potential metabolic instability due to hydroxyl group
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one 4-Methoxyphenyl Methoxy Methoxy Moderate lipophilicity; distinct receptor binding due to planar aromatic groups

Key Observations

  • Metabolic Stability : The methyl group at position 7 reduces susceptibility to oxidative metabolism relative to hydroxylated analogs (e.g., Compounds 1–11), which may prolong half-life .
  • Synthetic Accessibility : The target compound’s synthesis likely involves etherification and benzofuran ring formation, differing from the reductive amination used for Compounds 1–11 .

Research Tools and Structural Validation

The compound’s structure has likely been validated using crystallographic tools such as SHELXL for refinement and Mercury for visualization . These tools ensure accuracy in structural comparisons and inform hypotheses about intermolecular interactions.

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